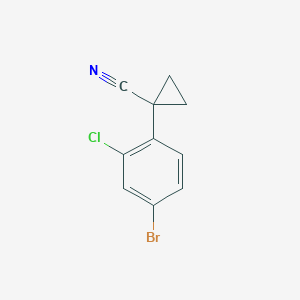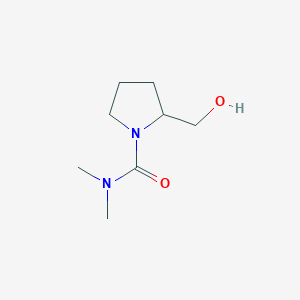
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide typically involves the reaction of N,N-dimethylpyrrolidine with formaldehyde and a suitable amide source under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. Additionally, the dimethylpyrrolidine moiety can interact with hydrophobic regions of proteins or enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(hydroxymethyl)pyrrolidine-1-carboxamide
- N,N-dimethylpyrrolidine-1-carboxamide
- 2-(hydroxymethyl)-N-methylpyrrolidine-1-carboxamide
Uniqueness
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is unique due to the presence of both the hydroxymethyl and N,N-dimethyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)8(12)10-5-3-4-7(10)6-11/h7,11H,3-6H2,1-2H3 |
Clé InChI |
NKGYDHXWYCRGCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B12275841.png)
![5-[3-(dimethylamino)propylamino]-3-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride](/img/structure/B12275843.png)
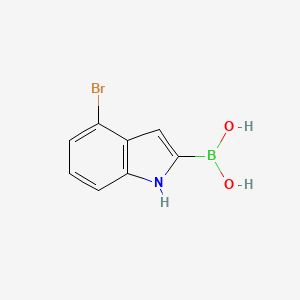
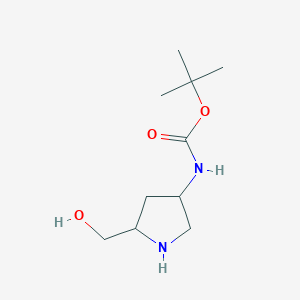
![copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12275855.png)
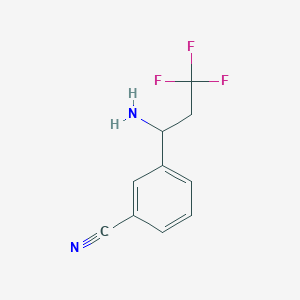
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12275887.png)
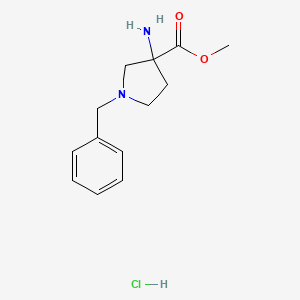
![(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12275892.png)
![5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B12275907.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid](/img/structure/B12275924.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
